molecular formula C11H15ClN2 B1274109 4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE CAS No. 7544-97-0

4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE

Cat. No.: B1274109
CAS No.: 7544-97-0
M. Wt: 210.7 g/mol
InChI Key: MZJHLYULZSPGRX-UHFFFAOYSA-N
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Description

4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE is a chemical compound with the molecular formula C11H15ClN2. It is commonly used in various research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE typically involves the reaction of benzylamine with butyronitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its monohydrochloride form .

Chemical Reactions Analysis

Types of Reactions

4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE include:

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure and the presence of the monohydrochloride group, which may confer unique properties and reactivity .

Properties

IUPAC Name

4-(benzylamino)butanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c12-8-4-5-9-13-10-11-6-2-1-3-7-11;/h1-3,6-7,13H,4-5,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJHLYULZSPGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226358
Record name 4-((Benzyl)amino)butyronitrile monohydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7544-97-0
Record name Butanenitrile, 4-[(phenylmethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7544-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((Benzyl)amino)butyronitrile monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007544970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((Benzyl)amino)butyronitrile monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(benzyl)amino]butyronitrile monohydrochloride
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